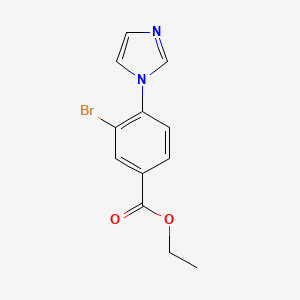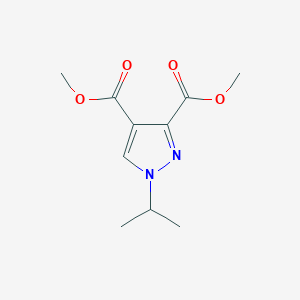![molecular formula C12H20O2 B11714718 (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Acetic AcidAcid CatalystBornyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of bornyl acetate can be achieved through the extraction of essential oils from plants like pine and fir, followed by purification processes such as distillation and crystallization. The extracted borneol is then esterified with acetic acid to produce bornyl acetate.
Análisis De Reacciones Químicas
Types of Reactions
Bornyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, bornyl acetate can be hydrolyzed back to borneol and acetic acid.
Oxidation: Bornyl acetate can be oxidized to camphor using oxidizing agents like chromic acid.
Reduction: Reduction of bornyl acetate can yield borneol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Borneol and acetic acid.
Oxidation: Camphor.
Reduction: Borneol.
Aplicaciones Científicas De Investigación
Bornyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic and sedative properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mecanismo De Acción
The mechanism of action of bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, bornyl acetate is believed to exert its effects through the modulation of neurotransmitter release and receptor activity. For example, it may enhance the release of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. Additionally, bornyl acetate’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Bornyl acetate is structurally similar to other bicyclic monoterpenes, such as:
- Isobornyl acetate
- Camphor
- Borneol
Uniqueness
Bornyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Unlike borneol, which is an alcohol, bornyl acetate is an ester, making it more suitable for use in fragrances and flavors due to its stability and pleasant aroma.
Conclusion
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, or bornyl acetate, is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for research and industrial use.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m0/s1 |
Clave InChI |
KGEKLUUHTZCSIP-VXFCFVAISA-N |
SMILES isomérico |
CC(=O)OC1C[C@@H]2CC[C@]1(C2(C)C)C |
SMILES canónico |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)






![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)




